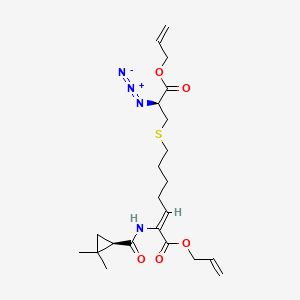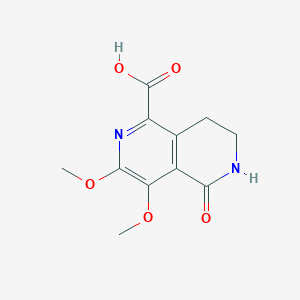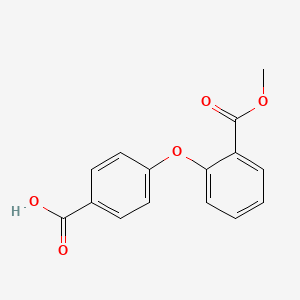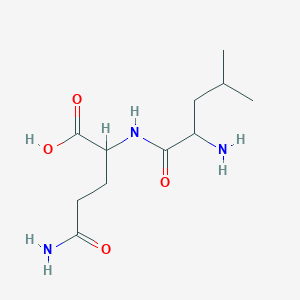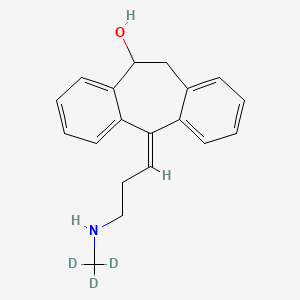
Cis-10-hydroxy Nortriptyline-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-10-hydroxy Nortriptyline-D3 is a labeled analogue of cis-10-hydroxy Nortriptyline. It is an active metabolite of the tricyclic antidepressants amitriptyline and nortriptyline. This compound is used primarily in research settings, particularly in the study of drug metabolism and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-10-hydroxy Nortriptyline-D3 involves the hydroxylation of nortriptyline. This reaction is typically catalyzed by the cytochrome P450 (CYP) isoform CYP2D6 . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cis-10-hydroxy Nortriptyline-D3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced metabolites, which are often studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
Cis-10-hydroxy Nortriptyline-D3 is widely used in scientific research, particularly in the following areas:
Mecanismo De Acción
Cis-10-hydroxy Nortriptyline-D3 exerts its effects by inhibiting the reuptake of norepinephrine in the brain. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression. The compound primarily targets the norepinephrine transporter and involves pathways mediated by the cytochrome P450 enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Amitriptyline: A tricyclic antidepressant that is metabolized to cis-10-hydroxy Nortriptyline.
Nortriptyline: Another tricyclic antidepressant that is a precursor to cis-10-hydroxy Nortriptyline.
Trans-10-hydroxy Nortriptyline: An isomer of cis-10-hydroxy Nortriptyline with different pharmacological properties.
Uniqueness
Cis-10-hydroxy Nortriptyline-D3 is unique due to its labeled nature, which makes it particularly useful in research settings for tracking and quantifying the metabolism of nortriptyline. Its specific inhibition of norepinephrine reuptake also distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C19H21NO |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
(2Z)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11-/i1D3 |
Clave InChI |
VAGXZGJKNUNLHK-WFUGEUFNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O |
SMILES canónico |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


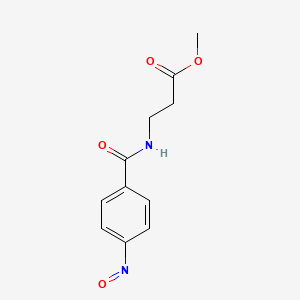




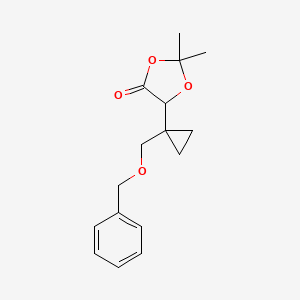
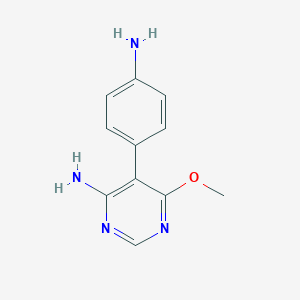
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)
